5(6)-Carboxyeosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5(6)-Carboxyeosin is a fluorescent dye commonly used in various scientific applications. It is a derivative of eosin, a red dye that belongs to the xanthene class. The compound is characterized by its ability to fluoresce under specific conditions, making it valuable in biological and chemical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by carboxylation. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the carboxyl group. The process can be summarized as follows:

Bromination: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms into the molecule.

Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide, under high pressure and temperature to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

化学反応の分析

Types of Reactions

5(6)-Carboxyeosin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different fluorescent properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require the presence of a catalyst and may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

科学的研究の応用

5(6)-Carboxyeosin has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in fluorescence spectroscopy to study molecular interactions.

Biology: The compound is employed in cell staining and imaging techniques to visualize cellular structures and processes.

Medicine: In medical research, this compound is used in diagnostic assays and as a marker in various imaging techniques.

Industry: The dye is used in the manufacturing of fluorescent inks and dyes for various industrial applications.

作用機序

The mechanism by which 5(6)-Carboxyeosin exerts its effects is primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence is used to track and visualize molecules in various applications. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can be studied using fluorescence microscopy and spectroscopy.

類似化合物との比較

Similar Compounds

Fluorescein: A parent compound of 5(6)-Carboxyeosin, used widely in similar applications but with different fluorescent properties.

Rhodamine: Another xanthene dye with similar applications but different spectral properties.

Eosin Y: A related compound used in histology for staining tissues.

Uniqueness

This compound is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its ability to fluoresce under specific conditions allows for precise tracking and visualization in various scientific fields.

生物活性

5(6)-Carboxyeosin, also known as 5(6)-Carboxyfluorescein diacetate (CFDA), is a fluorescent tracer widely utilized in biological and chemical research. This compound has garnered attention due to its ability to bind to specific molecules and emit fluorescence, making it a valuable tool for studying various cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, applications in research, and relevant case studies.

This compound diacetate functions primarily as a cell-permeant esterase substrate . Upon entering cells, it undergoes hydrolysis by esterase enzymes, converting it into a fluorescent product. This reaction is crucial for monitoring cellular activities as the resultant fluorescence can be detected and quantified.

Key Features:

- Esterase Hydrolysis : The compound is hydrolyzed by intracellular esterases, resulting in the release of the fluorescent moiety.

- Fluorescence Activation : The fluorescence emitted by this compound is directly related to enzymatic activity within the cell, allowing researchers to visualize and track various biological processes.

The biochemical properties of this compound enable it to interact with various biomolecules within cells. Its primary interactions include:

- Enzymatic Activity : The compound's fluorescence is activated by esterase enzymes, which can vary based on the cellular environment.

- Intracellular pH Measurement : As a pH-dependent fluorescent dye, this compound's fluorescence intensity changes with pH levels, making it useful for measuring intracellular pH dynamics .

Applications in Research

This compound has been employed in numerous studies across different biological systems. Its applications include:

- Cell Proliferation Studies : The compound is used to track cell division through flow cytometry. As cells divide, the initial fluorescence intensity halves with each generation, allowing for quantitative analysis of proliferation rates .

- Neuronal Activity Monitoring : Research has utilized this dye to study intracellular pH shifts in neuronal cells, providing insights into synaptic transmission and vesicle fusion processes.

Case Study 1: Monitoring Intracellular pH Dynamics

In a study involving CA46 cells, researchers applied this compound diacetate to observe changes in intracellular pH following the addition and removal of ammonium ions (NH4+). The fluctuations in fluorescence intensity allowed for tracking the cells' regulatory mechanisms regarding internal pH levels. This study highlighted the dye's effectiveness in providing real-time data on cellular responses to environmental changes.

Case Study 2: Sperm Chemotaxis

Another investigation focused on sperm chemotaxis, where this compound diacetate was used to evaluate calcium efflux via plasma membrane Ca2+-ATPase (PMCA). Pre-treatment with this compound inhibited sperm chemotactic behavior significantly, demonstrating its role as an effective PMCA inhibitor . The results indicated that calcium signaling is vital for sperm motility and directionality.

Summary of Findings

The biological activity of this compound diacetate underscores its versatility as a fluorescent tracer in various research applications. Its ability to provide insights into enzymatic activity, cellular processes, and physiological responses makes it an invaluable tool in biological research.

| Feature | Description |

|---|---|

| Compound Name | 5(6)-Carboxyfluorescein diacetate (CFDA) |

| Mechanism of Action | Esterase substrate leading to fluorescence upon hydrolysis |

| Applications | Cell proliferation tracking, intracellular pH measurement, neuronal studies |

| Key Studies | CA46 cell pH dynamics; sperm chemotaxis inhibition |

特性

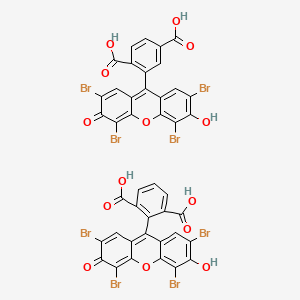

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-84-4 |

Source

|

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。